8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Description

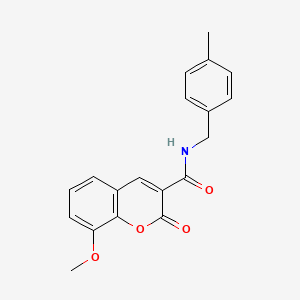

8-Methoxy-N³-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene core substituted with a methoxy group at position 8, a 4-methylbenzyl moiety at the N³ position, and a carboxamide group at position 3. Coumarin derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

8-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-6-8-13(9-7-12)11-20-18(21)15-10-14-4-3-5-16(23-2)17(14)24-19(15)22/h3-10H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGZAEPXDHEJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-methylbenzylamine.

Condensation Reaction: The 8-methoxy-2H-chromen-2-one undergoes a condensation reaction with 4-methylbenzylamine in the presence of a suitable catalyst, such as acetic anhydride, to form the desired product.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s core structure aligns with classic coumarin frameworks but differs in substituent positioning:

- 4-Methylbenzyl group (N³) : Introduces lipophilicity, which may improve membrane permeability.

- Carboxamide (C3) : Provides hydrogen-bonding capability, critical for molecular recognition in biological systems .

Comparison with Structural Analogs

Substituent Effects

- Carboxamide vs. Hydrazide : The carboxamide group in the target compound is more hydrolytically stable than hydrazides (e.g., ), which may enhance metabolic stability in vivo.

- Methoxy Position : Unlike 4-oxo chromenes (), the 2-oxo configuration may alter conjugation and electronic effects, impacting reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

8-Methoxy-N~3~-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential anticancer properties and other pharmacological effects. The following sections will delve into its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against liver cancer cells. The compound was synthesized and tested for its antiproliferative activity against HepG2 cells, a common model for hepatocellular carcinoma.

Key Findings:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects, with an IC50 value indicating the concentration required to inhibit cell viability by 50%. In a study, the IC50 was reported at 17 µM , which suggests moderate antiproliferative activity. However, modifications to the compound structure, such as bromination and acetylation, enhanced its potency significantly (e.g., an IC50 of 0.9 µM for a brominated derivative) .

| Compound Modification | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 17 | Moderate |

| Brominated derivative | 0.9 | High |

| Acetylated derivative | 2.3 | Moderate |

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Inhibition of β-tubulin Polymerization : The compound interferes with microtubule dynamics, which is crucial for cell division.

- Activation of Apoptotic Pathways : It promotes apoptosis through the activation of Caspase 3/7 proteins, leading to programmed cell death in cancer cells .

Other Biological Activities

Beyond its anticancer properties, coumarin derivatives are known to exhibit various other biological activities:

- Antimicrobial Activity : Some studies have indicated that coumarin compounds possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Coumarins may also modulate inflammatory responses, contributing to their therapeutic potential in various diseases.

Study on HepG2 Cells

A notable study investigated the effects of various synthesized coumarin derivatives on HepG2 cells. The results indicated that structural modifications could significantly enhance cytotoxicity. For instance, the introduction of an acetyl group improved binding affinity and cytotoxicity compared to the parent compound .

Antileishmanial Activity

Another study explored related coumarin compounds for their leishmanicidal activity against Leishmania species. Although not directly related to the specific compound , it underscores the broader pharmacological potential of coumarins .

Q & A

What are the optimal synthetic routes for 8-Methoxy-N~3~-(4-Methylbenzyl)-2-Oxo-2H-Chromene-3-Carboxamide?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step organic reactions. A common approach is the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives with 4-methylbenzylamine under reflux conditions. Key steps include:

Activation of the carboxylic acid : Use ethyl chloroformate or thionyl chloride to convert the acid to its reactive acyl chloride intermediate.

Amide coupling : React the acyl chloride with 4-methylbenzylamine in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields the pure product .

Critical Parameters :

- Solvent choice impacts reaction rate and yield.

- Temperature control prevents side reactions (e.g., hydrolysis of acyl chloride).

How can spectroscopic and chromatographic techniques characterize this compound?

Level : Basic

Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone ring, N-H stretch at ~3320 cm⁻¹ for the carboxamide) .

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons from the chromene and benzyl groups appear as multiplets in δ 6.5–8.0 ppm.

- ¹³C NMR : The carbonyl carbons (chromenone and carboxamide) show signals at δ 160–180 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight. Fragmentation patterns (e.g., loss of CO or CH₃ groups) validate the structure .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

What advanced crystallographic methods are used to determine its crystal structure?

Level : Advanced

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystal Growth : Slow evaporation of saturated solutions (e.g., in DMSO/ethanol) produces diffraction-quality crystals.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

Structure Refinement : SHELX software (e.g., SHELXL) refines atomic positions, thermal parameters, and hydrogen-bonding networks .

Example Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1500 ų |

| R-factor | <0.05 |

How to design experiments to evaluate its biological activity (e.g., anticancer, antimicrobial)?

Level : Intermediate

Methodological Answer :

- In Vitro Cytotoxicity :

- Cell Lines : Use MTT assays on cancer lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293).

- Dose-Response : Test concentrations from 1–100 µM; calculate IC₅₀ values .

- Antimicrobial Screening :

- Microbial Strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans).

- Zone of Inhibition : Use agar diffusion assays at 50–200 µg/mL .

Controls : Include standard drugs (e.g., doxorubicin for cancer, ampicillin for bacteria).

How to resolve contradictions in biological activity data across studies?

Level : Advanced

Methodological Answer :

Contradictions may arise from variations in:

Experimental Conditions :

- Solubility differences (use DMSO with <0.1% final concentration to avoid solvent toxicity).

- Cell passage number (use low-passage cells to maintain phenotype).

Structural Confirmation : Ensure compound purity (>95%) via HPLC and NMR. Impurities (e.g., unreacted starting materials) can skew bioactivity results .

Target Specificity : Perform molecular docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., topoisomerase II, kinases) and validate via enzyme inhibition assays .

What strategies optimize structure-activity relationships (SAR) for chromene derivatives?

Level : Advanced

Methodological Answer :

- Functional Group Modifications :

- Replace the methoxy group with halogens (e.g., Cl, Br) to enhance lipophilicity and membrane permeability.

- Substitute the 4-methylbenzyl group with electron-withdrawing groups (e.g., nitro) to alter electronic effects .

- Pharmacophore Mapping : Identify critical moieties (e.g., chromenone core, carboxamide) using 3D-QSAR models (e.g., CoMFA) .

- In Silico Screening : Use tools like SwissADME to predict ADMET properties and prioritize derivatives for synthesis .

How to analyze hydrogen-bonding interactions in its crystal lattice?

Level : Advanced

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.